H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH

Description

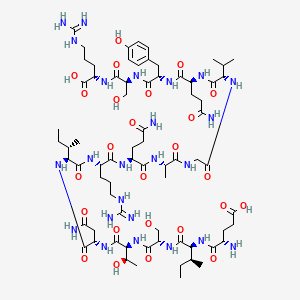

The compound H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH is a synthetic peptide comprising 15 amino acid residues. Key features include:

- Charge and solubility: The presence of charged residues (e.g., Glu, Arg) and polar amino acids (Ser, Thr) implies moderate solubility in aqueous solutions.

- Functional domains: The Tyr-Ser-Arg motif may mimic sequences involved in receptor binding or signaling, as seen in peptides like CDPGYIGSR-NH2 ().

- Potential applications: Peptides with similar sequences are often studied for roles in cell adhesion, angiogenesis, or tumor biology ().

Properties

Molecular Formula |

C72H120N24O25 |

|---|---|

Molecular Weight |

1721.9 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C72H120N24O25/c1-9-33(5)54(94-58(108)39(73)19-24-52(105)106)68(118)92-47(31-98)65(115)96-56(36(8)99)69(119)90-45(28-50(76)103)63(113)95-55(34(6)10-2)67(117)86-40(13-11-25-81-71(77)78)60(110)85-41(20-22-48(74)101)59(109)84-35(7)57(107)83-29-51(104)93-53(32(3)4)66(116)87-42(21-23-49(75)102)61(111)89-44(27-37-15-17-38(100)18-16-37)62(112)91-46(30-97)64(114)88-43(70(120)121)14-12-26-82-72(79)80/h15-18,32-36,39-47,53-56,97-100H,9-14,19-31,73H2,1-8H3,(H2,74,101)(H2,75,102)(H2,76,103)(H,83,107)(H,84,109)(H,85,110)(H,86,117)(H,87,116)(H,88,114)(H,89,111)(H,90,119)(H,91,112)(H,92,118)(H,93,104)(H,94,108)(H,95,113)(H,96,115)(H,105,106)(H,120,121)(H4,77,78,81)(H4,79,80,82)/t33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,47-,53-,54-,55-,56-/m0/s1 |

InChI Key |

SWQHYLWIRRXYGL-JNIYJGJTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into bacteria or yeast, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH can undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Biological Functions

Peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH are known for their diverse biological functions, including:

- Antioxidant Properties : Research indicates that certain peptide sequences can exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. For instance, peptides derived from food sources have shown significant antioxidant effects, potentially aiding in the prevention of chronic diseases .

- Anti-inflammatory Effects : Peptides can modulate inflammatory responses. Studies have highlighted specific sequences that inhibit pro-inflammatory cytokines, suggesting therapeutic potential in managing conditions like arthritis and other inflammatory diseases .

- ACE-Inhibitory Activity : Some peptides demonstrate the ability to inhibit angiotensin-converting enzyme (ACE), which is beneficial for managing hypertension. The structure of the peptide influences its potency, with certain amino acid arrangements being more effective .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several areas:

2.1. Cardiovascular Health

Peptides with ACE-inhibitory properties are being explored for their role in cardiovascular health. The inhibition of ACE can lead to lower blood pressure and reduced risk of heart disease.

2.2. Diabetes Management

Peptides can also play a role in glucose regulation. For example, certain sequences have been shown to inhibit enzymes involved in carbohydrate digestion, which could help manage postprandial blood glucose levels .

2.3. Cancer Research

There is ongoing research into the use of peptides as targeted therapies in cancer treatment. Their ability to selectively bind to cancer cells opens avenues for developing novel therapeutic agents that minimize damage to healthy tissues.

Nutritional Applications

In the field of nutrition, peptides like this compound can enhance the nutritional profile of food products:

- Functional Foods : Incorporating bioactive peptides into functional foods can provide health benefits beyond basic nutrition, such as improved gut health and enhanced immune response.

4.1. Antioxidant Peptide Study

A study on peptides derived from perilla seeds demonstrated their antioxidant capacity through various assays, highlighting their potential as dietary supplements for oxidative stress management .

4.2. Anti-hypertensive Peptide Research

Research published in 2023 examined peptides with anti-hypertensive properties derived from food sources, showing that specific amino acid sequences could significantly lower blood pressure in animal models .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and ion channels. The interaction often involves binding to the active site or allosteric sites of the target protein, modulating its activity. The pathways involved can include signal transduction, metabolic regulation, and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Anti-Angiogenic Peptides: CDPGYIGSR-NH2 () inhibits endothelial cell migration and solid tumor growth via the YIGSR motif. In contrast, the target peptide lacks the YIGSR sequence but shares the Tyr-Ser-Arg motif, which may partially overlap in function.

Charge and Solubility: Peptides like Ser-Arg-Arg-Ala-Gln-Asp-Phe... However, the target peptide’s higher Glu content may confer a net negative charge, influencing solubility and binding specificity.

Tumor Microenvironment :

- The H-Glu-Ile-Ser-Thr-Asn... sequence includes Ile and Val residues, which are hydrophobic and may facilitate membrane penetration. This contrasts with CDPGYIGSR-NH2 , which relies on Cys-mediated disulfide bonds for structural stability ().

Commercial and Research Peptides :

- Peptides like H-Ile-Asn-Thr-Pro-Glu-Gln... () are marketed without detailed mechanistic data, highlighting the need for further studies on the target compound’s specificity and pharmacokinetics.

Biological Activity

Overview

H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH is a peptide composed of a specific sequence of amino acids. This compound is significant in various biological processes, including signaling pathways, enzyme modulation, and potential therapeutic applications. Understanding its biological activity requires an examination of its mechanism of action, interactions with biological targets, and potential health benefits.

Structure and Composition

The peptide consists of the following amino acids:

- Glu (Glutamic Acid)

- Ile (Isoleucine)

- Ser (Serine)

- Thr (Threonine)

- Asn (Asparagine)

- Ile (Isoleucine)

- Arg (Arginine)

- Gln (Glutamine)

- Ala (Alanine)

- Gly (Glycine)

- Val (Valine)

- Gln (Glutamine)

- Tyr (Tyrosine)

- Ser (Serine)

- Arg (Arginine)

This sequence contributes to the peptide's unique properties, influencing its biological activity through structural conformation and interaction capabilities.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as:

- Receptors : The peptide may bind to cell surface receptors, influencing signal transduction pathways.

- Enzymes : It can act as an inhibitor or activator of certain enzymes, modulating metabolic processes.

- Ion Channels : Interaction with ion channels may affect cellular excitability and neurotransmission.

| Mechanism | Description |

|---|---|

| Receptor Binding | Modulates signal transduction pathways |

| Enzyme Interaction | Inhibits or activates metabolic enzymes |

| Ion Channel Modulation | Influences cellular excitability and neurotransmission |

Biological Activities

Research indicates that peptides similar to this compound exhibit a range of biological activities:

- Antioxidant Properties : Peptides can scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : They may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Activity : Certain peptides show effectiveness against bacterial and fungal infections.

Study 1: Antioxidant Activity

A study demonstrated that peptides derived from similar sequences exhibited significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in cells .

Study 2: Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of peptides with similar structures, showing a reduction in inflammatory markers in animal models .

Study 3: Antimicrobial Properties

Peptides comparable to this compound have been tested against various pathogens, showing promising antimicrobial effects .

Table 2: Comparison with Similar Peptides

| Compound Name | Key Activity | Unique Features |

|---|---|---|

| H-His-Aib-Glu-Gly-Thr-Phe | Antimicrobial | Contains Aib for increased stability |

| H-Tyr-Aib-Glu-Gly-Thr-Phe | Antioxidant | Enhanced solubility |

| H-Glu-Ile...Tyr...Ser...Arg-OH | Anti-inflammatory | Specific sequence enhances activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.